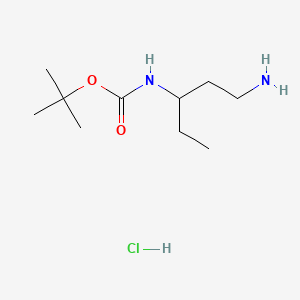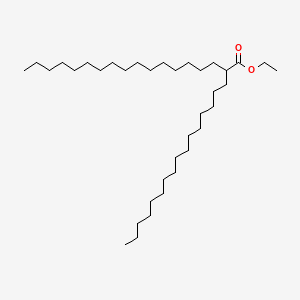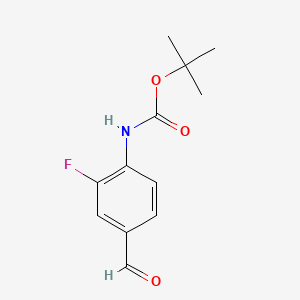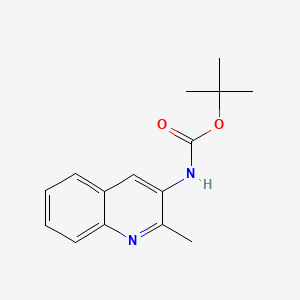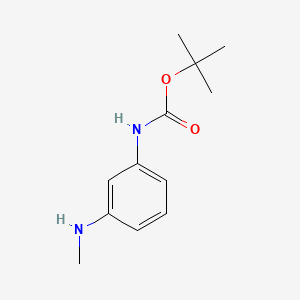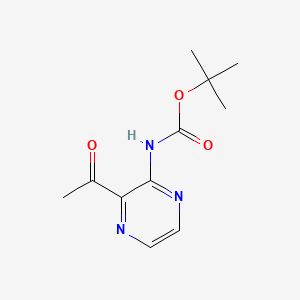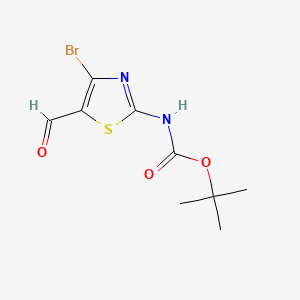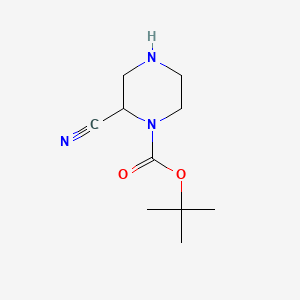
tert-Butyl 2-cyanopiperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 2-cyanopiperazine-1-carboxylate” is a chemical compound with the CAS Number: 1053656-76-0 . It has a molecular weight of 211.26 and its IUPAC name is tert-butyl 2-cyano-1-piperazinecarboxylate . The compound is solid in physical form .
Synthesis Analysis
The synthesis of “tert-Butyl 2-cyanopiperazine-1-carboxylate” involves adding N-Boc-ethylenediamine into an organic alcohol solution, stirring and mixing, and dropwise adding 2-chloroacrylonitrile in an ice-water bath .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 . The compound has a molecular formula of C10H17N3O2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 211.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . Its exact mass is 211.132076794 g/mol and its monoisotopic mass is 211.132076794 g/mol . The compound has a topological polar surface area of 65.4 Ų .Applications De Recherche Scientifique
Synthesis of Novel Organic Compounds
tert-Butyl 2-cyanopiperazine-1-carboxylate: serves as a versatile building block in the synthesis of a variety of novel organic compounds. These include amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . The ability to generate such diverse compounds makes it invaluable in medicinal chemistry and drug discovery.
Biological Activity Spectrum
Compounds derived from tert-Butyl 2-cyanopiperazine-1-carboxylate exhibit a wide spectrum of biological activities. This includes antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The conformational flexibility of the piperazine ring and the presence of polar nitrogen atoms contribute to these properties.
Antibacterial and Antifungal Applications
The derivatives of tert-Butyl 2-cyanopiperazine-1-carboxylate have been studied for their antibacterial and antifungal activities. They have shown moderate activity against various microorganisms, including Gram-positive and Gram-negative bacteria .
Drug Discovery and Development
Due to its modifiability, proper alkalinity, water solubility, and capacity for forming hydrogen bonds, tert-Butyl 2-cyanopiperazine-1-carboxylate is considered an important synthetic strategy in drug discovery. It can be used to adjust molecular physicochemical properties to enhance drug efficacy .
Crystallography and Structural Analysis
The compound has been characterized using techniques like FT-IR, NMR, LCMS, and single crystal X-ray diffraction analysis. These studies are crucial for understanding the molecular structure and designing compounds with desired properties .
Intermediates in Chemical Synthesis
tert-Butyl 2-cyanopiperazine-1-carboxylate: is used as an intermediate in the synthesis of various chemical entities. Its reactivity and stability under different conditions make it a valuable intermediate for complex chemical reactions .
Safety And Hazards
Propriétés
IUPAC Name |
tert-butyl 2-cyanopiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2,3)15-9(14)13-5-4-12-7-8(13)6-11/h8,12H,4-5,7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIUFWZZINYMBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718778 |
Source


|
| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-cyanopiperazine-1-carboxylate | |
CAS RN |
1053656-76-0 |
Source


|
| Record name | tert-Butyl 2-cyanopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

